REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([NH2:11])=[C:4]([NH2:10])[CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8].[CH:12]([N:15]=[C:16]=S)([CH3:14])[CH3:13].C1(N=C=NCCN2CCOCC2)CCCCC1.CC1C=CC(S(O)(=O)=O)=CC=1>N1C=CC=CC=1>[CH:12]([NH:15][C:16]1[NH:10][C:4]2[CH:5]=[C:6]([Cl:9])[C:7]([Cl:8])=[C:2]([Cl:1])[C:3]=2[N:11]=1)([CH3:14])[CH3:13]
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Name
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|
Quantity
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3.12 g
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Type
|
reactant
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Smiles
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ClC=1C(=C(C=C(C1Cl)Cl)N)N
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Name
|
|
Quantity
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1.62 g
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Type
|
reactant
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Smiles
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C(C)(C)N=C=S
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NCCN1CCOCC1
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Name
|
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Quantity
|
8.4 g
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Type
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reactant
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Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Name
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|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The product was crystallize from 1,4-dioxane
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Name
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Type
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product
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Smiles
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C(C)(C)NC1=NC2=C(N1)C=C(C(=C2Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |